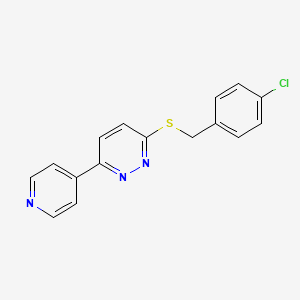

3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Description

3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a 4-chlorobenzylthio group and at position 6 with a pyridin-4-yl moiety. Its molecular formula is C₁₆H₁₂ClN₃S, with a molecular weight of 313.8 g/mol. The pyridin-4-yl group may facilitate hydrogen bonding or coordinate with metal ions in biological systems.

Properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3S/c17-14-3-1-12(2-4-14)11-21-16-6-5-15(19-20-16)13-7-9-18-10-8-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOFBQGFQQKKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

Introduction of the 4-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with a thiol derivative to form the 4-chlorobenzylthio group.

Attachment of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 337.81 g/mol. Its structural characteristics include a pyridazine core, which is linked to a chlorobenzyl thioether group and a pyridinyl substituent. The melting point is reported to be between 168-170 °C, indicating reasonable thermal stability for laboratory applications.

Biological Applications

1. Antitumor Activity

Research indicates that 3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine exhibits potent antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including hepatoma, colon cancer, and prostate cancer cells. In vitro studies have demonstrated that the compound can induce apoptosis in these cells, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies suggest that it can inhibit the growth of resistant strains, highlighting its potential as a new antimicrobial agent in the fight against infectious diseases.

3. Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Preclinical studies suggest it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazine Core: Initiated from suitable dicarbonyl compounds through condensation with hydrazine.

- Substitution with Pyridinyl Group: Functionalization using cross-coupling reactions.

- Thioether Formation: Achieved by reacting the pyridazine with chlorobenzyl compounds.

These synthetic routes allow for modifications that can enhance biological activity through structural alterations.

Analytical Methods

Various analytical techniques have been employed to characterize this compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and confirm purity.

- Mass Spectrometry (MS): Employed for molecular weight determination.

- High-performance Liquid Chromatography (HPLC): Utilized for assessing purity and stability under different conditions.

Case Study 1: Antitumor Efficacy

A study published in 2020 evaluated the antitumor efficacy of this compound on human hepatoma cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it inhibited bacterial growth effectively at low concentrations (MIC = 5 μg/mL), suggesting potential as a lead compound in antimicrobial drug development.

Limitations and Future Directions

Despite its promising applications, there are limitations regarding solubility and bioavailability, which could hinder its effectiveness as a therapeutic agent. Future research could focus on:

- Developing more soluble derivatives.

- Investigating combination therapies to enhance efficacy.

- Exploring its potential in other therapeutic areas such as neurodegenerative diseases or metabolic disorders.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(4-Fluorophenyl)-6-[(4-pyridinylmethyl)sulfanyl]pyridazine (CAS: 899740-41-1)

- Molecular Formula : C₁₆H₁₂FN₃S

- Molecular Weight : 297.35 g/mol

- Key Differences: Substituent: Replaces the 4-chlorobenzyl group with a 4-fluorophenylthio moiety. Electron Effects: Fluorine’s electronegativity increases polarity but reduces steric bulk compared to chlorine. Physicochemical Properties: Lower molecular weight (297.35 vs.

- Potential Applications: Enhanced metabolic stability due to fluorine’s resistance to oxidation, making it suitable for drug candidates requiring prolonged half-lives .

3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 874464-33-2)

- Molecular Formula : C₁₅H₁₀ClN₅S

- Molecular Weight : ~351.6 g/mol (calculated)

- Key Differences: Core Structure: Replaces pyridazine with a triazolothiadiazole scaffold, introducing additional nitrogen atoms and a fused heterocyclic system. Bioactivity: Triazolothiadiazoles are known for antimicrobial and anticancer activities due to their ability to disrupt enzyme function (e.g., kinase inhibition). Lipophilicity: The fused ring system may enhance binding to hydrophobic pockets in target proteins.

- Potential Applications: Likely broader antimicrobial efficacy compared to pyridazine-based compounds .

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 894061-16-6)

- Molecular Formula : C₁₆H₁₂N₆S

- Molecular Weight : 320.4 g/mol

- Key Differences :

- Substituent : Uses a pyridin-2-ylmethylthio group instead of 4-chlorobenzyl, introducing a second pyridine ring.

- Solubility : Reported aqueous solubility of 33.7 µg/mL at pH 7.4 , likely higher than the target compound due to the polar pyridine substituent.

- Binding Interactions : The pyridin-2-yl group may enable dual coordination sites for metal ions or hydrogen bonding.

- Potential Applications: Improved solubility makes it a candidate for aqueous formulation in drug development .

Comparative Data Table

Research Implications

- Structural Modifications : Fluorine or pyridine substituents optimize solubility and metabolic stability, while chlorinated benzyl groups enhance lipophilicity for membrane penetration.

- Core Scaffolds : Pyridazine derivatives may favor kinase inhibition, whereas triazolothiadiazoles show broader antimicrobial activity.

- Future Directions : Comparative in vitro assays (e.g., kinase binding, MIC testing) are needed to validate hypothesized applications.

Biological Activity

3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine, also known as CT-PP, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with a 4-chlorobenzylthio group and a pyridin-4-yl group. The synthesis typically involves:

- Formation of the Pyridazine Core : This can be achieved through the condensation of hydrazine derivatives with diketones.

- Introduction of the 4-Chlorobenzylthio Group : A nucleophilic substitution reaction where 4-chlorobenzyl halide reacts with a thiol derivative.

- Attachment of the Pyridin-4-yl Group : This can be performed via cross-coupling reactions using boronic acids and palladium catalysts.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

CT-PP has been investigated for its antimicrobial effects. Studies show that it possesses significant activity against various bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. It appears to induce apoptosis in cancer cells through modulation of apoptotic pathways, possibly by interacting with specific receptors or enzymes involved in cell survival and proliferation .

Anti-inflammatory Effects

CT-PP has also been evaluated for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, suggesting its potential utility in treating inflammatory diseases .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to act by:

- Binding to Specific Targets : The compound may interact with various enzymes or receptors, modulating their activity.

- Influencing Signaling Pathways : It may alter signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of CT-PP:

- Antimicrobial Study : A study tested CT-PP against five common bacterial strains, demonstrating significant inhibition compared to control groups. The compound's structure was correlated with its activity, emphasizing the role of the chlorobenzylthio group in enhancing potency .

- Anticancer Evaluation : In vitro studies showed that CT-PP could reduce cell viability in various cancer cell lines by inducing apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity .

- Inflammation Model : In a model of acute inflammation, CT-PP administration resulted in reduced levels of inflammatory markers and improved histological scores compared to untreated controls, supporting its potential use in inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| CT-PP | CT-PP Structure | Antimicrobial, Anticancer | Contains both chlorobenzylthio and pyridin groups |

| 4-Chlorobenzylthio Derivatives | Other Derivative | Limited antimicrobial activity | Lacks pyridazine core |

| Pyridazine Derivatives | Pyridazine | Varies widely | Different substituents alter efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.